molecular formula C15H21NOS B6641285 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol

3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol

Cat. No. B6641285
M. Wt: 263.4 g/mol
InChI Key: OYLFOPXEYYYJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol, also known as TAN-67, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiolane opioids and has been found to have a high affinity for the delta opioid receptor.

Mechanism of Action

3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol acts as a selective agonist for the delta opioid receptor. When it binds to this receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This results in the modulation of pain perception, mood, and other physiological processes.
Biochemical and Physiological Effects:
3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol has been found to have a number of biochemical and physiological effects. It has been shown to have analgesic properties and can reduce pain perception in animal models. It has also been found to have antidepressant and anxiolytic effects. 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol has been shown to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol is its high affinity for the delta opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol has some limitations for lab experiments. It can be difficult to obtain and is relatively expensive. It also has a short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the use of 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol in scientific research. One area of interest is the potential therapeutic benefits of delta opioid receptor activation in various diseases, including pain, addiction, and mood disorders. 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol could also be used to investigate the role of the delta opioid receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol could be used to develop new drugs that target the delta opioid receptor and have improved pharmacological properties.

Synthesis Methods

3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol is synthesized through a multistep process that involves the reaction of 1,2,3,4-tetrahydronaphthalene with chloroacetyl chloride to form 1-(chloroacetyl)-1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with thioacetic acid to form 3-(acetylthio)-1,2,3,4-tetrahydronaphthalene. Finally, the compound is treated with sodium borohydride to produce 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol.

Scientific Research Applications

3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol has been extensively used in scientific research as a tool to study the delta opioid receptor. It has been found to have a high affinity for this receptor and can be used to selectively activate it. 3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol has been used to study the role of the delta opioid receptor in pain management, addiction, and mood disorders. It has also been used to investigate the potential therapeutic benefits of delta opioid receptor activation in various diseases.

properties

IUPAC Name

3-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-15(7-8-18-11-15)10-16-14-6-5-12-3-1-2-4-13(12)9-14/h1-4,14,16-17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLFOPXEYYYJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NCC3(CCSC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.